Methyl 1-[(3-methoxyphenyl)methyl]piperidine-4-carboxylate
Overview
Description
“Methyl 1-[(3-methoxyphenyl)methyl]piperidine-4-carboxylate” is a chemical compound with the CAS Number: 1354962-18-7 . It has a molecular weight of 263.34 . The IUPAC name for this compound is methyl 1-(3-methoxybenzyl)-4-piperidinecarboxylate . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H21NO3/c1-18-14-5-3-4-12(10-14)11-16-8-6-13(7-9-16)15(17)19-2/h3-5,10,13H,6-9,11H2,1-2H3 . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 263.34 .Scientific Research Applications
Metabolism and Disposition Studies
- Disposition and Metabolism of [14C]SB-649868 : A study investigated the metabolism and disposition of SB-649868, a novel orexin 1 and 2 receptor antagonist used for treating insomnia. The study found significant fecal excretion and presence of unusual metabolites, indicating extensive metabolism of the compound (Renzulli et al., 2011).
Impact on Neurological Conditions
- Chronic Parkinsonism due to Drug Synthesis Byproducts : A critical study reported the development of parkinsonism in individuals using a drug intravenously, containing primarily 1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine (MPTP) and trace amounts of 1-methyl-4-phenyl-4-propionoxy-piperidine (MPPP), highlighting the neurotoxic impacts of certain piperidine derivatives (Langston et al., 1983).
Pharmacokinetic Insights
- Metabolism and Disposition of [14C]BMS-690514 : The disposition of BMS-690514, an inhibitor of human epidermal growth factor and vascular endothelial growth factor receptors, was explored. The study indicated the compound's extensive metabolism and the importance of understanding its metabolic pathways in humans (Christopher et al., 2010).
Preclinical Pharmacology
- Preclinical Pharmacology and Pharmacokinetics of CERC‐301 : The preclinical properties of CERC‐301, an orally bioavailable selective N‐methyl‐D‐aspartate (NMDA) receptor subunit 2B (GluN2B) antagonist, were characterized. The study provided foundational data for dose selection in clinical trials of major depressive disorder, demonstrating the drug's potential therapeutic applications (Garner et al., 2015).
Analytical Techniques in Metabolite Studies
- Determination of 4-O-methylated Catecholamine Metabolites in Urine : A study introduced an analytical method for determining 4-O-methylated catecholamine metabolites in urine. It provided valuable insights into the metabolism of such compounds and their possible relevance in various pathological conditions (Muskiet et al., 1979).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, H335 . These indicate that the compound can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Properties
IUPAC Name |
methyl 1-[(3-methoxyphenyl)methyl]piperidine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-18-14-5-3-4-12(10-14)11-16-8-6-13(7-9-16)15(17)19-2/h3-5,10,13H,6-9,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYQWKLJBCWJJBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCC(CC2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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